molecular formula C14H14N2O2 B5738745 Quinolin-8-yl pyrrolidine-1-carboxylate

Quinolin-8-yl pyrrolidine-1-carboxylate

Cat. No.: B5738745
M. Wt: 242.27 g/mol
InChI Key: NSXZLPKBJNPFFH-UHFFFAOYSA-N
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Description

Quinolin-8-yl pyrrolidine-1-carboxylate is a chemical compound that features a quinoline ring fused with a pyrrolidine ring through a carboxylate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine carboxylate precursors. One common method involves the alkylation of quinoline with pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl pyrrolidine-1-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinolin-8-yl pyrrolidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.

    Quinolin-8-yl pyrrolidine-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylate.

    Quinolin-8-yl pyrrolidine-1-thiol: Similar structure but with a thiol group instead of a carboxylate.

Uniqueness

Quinolin-8-yl pyrrolidine-1-carboxylate is unique due to its specific combination of the quinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

quinolin-8-yl pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-9-1-2-10-16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXZLPKBJNPFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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